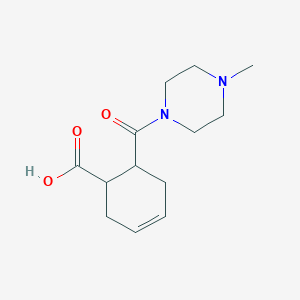

6-(4-Methyl-piperazine-1-carbonyl)-cyclohex-3-enecarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "6-(4-Methyl-piperazine-1-carbonyl)-cyclohex-3-enecarboxylic acid" is a structurally complex molecule that appears to be related to piperazine-containing compounds, which are often of interest in pharmaceutical chemistry due to their potential biological activities. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of related compounds, which can be informative for understanding the compound .

Synthesis Analysis

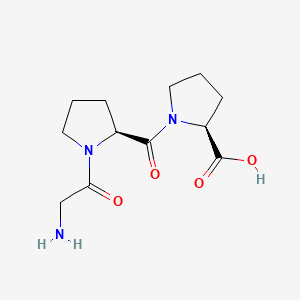

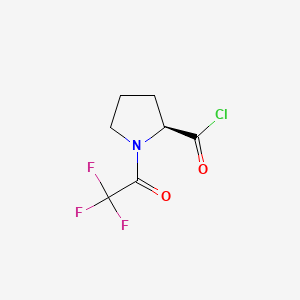

The synthesis of related piperazine derivatives has been explored in the literature. For instance, the synthesis of chiral 3-oxo-6-[(phenylmethoxy)-carbonyl]-2-piperazineacetic acid esters has been achieved starting from L- or D-serine and dimethyl-D-malate . This process involves acylation, hydrogenolysis, and a novel Friedel-Crafts reaction, which unexpectedly led to a tricyclic product. Although the target compound is not directly synthesized in this study, the methodologies employed could potentially be adapted for its synthesis, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by the presence of the piperazine ring, which is a six-membered ring containing two nitrogen atoms. The electrochemical studies of quinoline carboxylic acid derivatives with a piperazine moiety suggest that resonance isomerism and intramolecular hydrogen bonding play a significant role in the electrochemistry of these compounds . These structural features could also be relevant to the compound of interest, influencing its chemical behavior and interactions.

Chemical Reactions Analysis

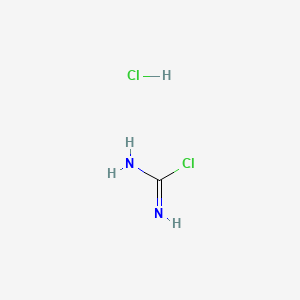

The reactivity of piperazine derivatives can be influenced by the substituents attached to the piperazine ring. In the synthesis of 3,4-disubstituted piperidines, a switch in diastereoselectivity is observed between Lewis and Brønsted acid catalysts . This indicates that the reaction conditions can significantly affect the outcome of reactions involving piperazine derivatives. Such insights could be valuable when considering the chemical reactions that "6-(4-Methyl-piperazine-1-carbonyl)-cyclohex-3-enecarboxylic acid" might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The electrochemical studies mentioned provide a basis for understanding the acid-base equilibria of these compounds . The presence of the piperazine ring and its substituents can affect properties such as solubility, stability, and reactivity. While specific data on the compound is not provided, the principles derived from related compounds can be applied to hypothesize its properties.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis Techniques : The compound has been synthesized using various techniques. For instance, Veerman et al. (2003) explored the synthesis of 2,6-bridged piperazine-3-ones, starting from alpha-amino acids and using N-acyliminium ion chemistry, which may be relevant to the synthesis of 6-(4-Methyl-piperazine-1-carbonyl)-cyclohex-3-enecarboxylic acid (Veerman et al., 2003).

Chemical Reactions and Modifications : The compound has been involved in various chemical reactions. Dawane et al. (2009) discussed the Michael condensation of a, â-unsaturated carbonyl compounds to form derivatives, which can be applied to similar compounds (Dawane et al., 2009).

Biomedical Research

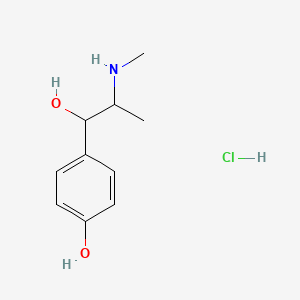

Antimicrobial Properties : Some derivatives of piperazine, including those similar to 6-(4-Methyl-piperazine-1-carbonyl)-cyclohex-3-enecarboxylic acid, have been investigated for their antimicrobial properties. Mallesha and Mohana (2011) synthesized piperazine derivatives and evaluated their antibacterial, antifungal, and antioxidant activities (Mallesha & Mohana, 2011).

Pharmacological Use in Imaging : The compound has potential applications in medical imaging. Abate et al. (2011) studied analogues of σ receptor ligand containing piperazine for use as positron emission tomography radiotracers, indicating potential imaging applications for related compounds (Abate et al., 2011).

Polymer Synthesis : The compound is also used in the synthesis of polymers. Hattori and Kinoshita (1979) described the synthesis of polyamides containing piperazine, a process potentially applicable to 6-(4-Methyl-piperazine-1-carbonyl)-cyclohex-3-enecarboxylic acid (Hattori & Kinoshita, 1979).

Safety And Hazards

Propiedades

IUPAC Name |

6-(4-methylpiperazine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3/c1-14-6-8-15(9-7-14)12(16)10-4-2-3-5-11(10)13(17)18/h2-3,10-11H,4-9H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSXCAKJMKCEGPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2CC=CCC2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50389872 |

Source

|

| Record name | 6-(4-Methylpiperazine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Methyl-piperazine-1-carbonyl)-cyclohex-3-enecarboxylic acid | |

CAS RN |

436087-12-6 |

Source

|

| Record name | 6-(4-Methylpiperazine-1-carbonyl)cyclohex-3-ene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[4.1.0]heptan-2-amine](/img/structure/B1335026.png)